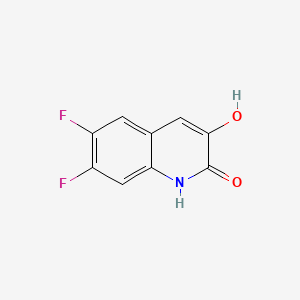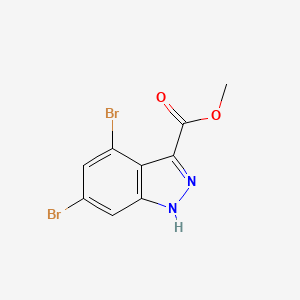![molecular formula C5H10Cl2O2 B13685826 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol, which is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. This intermediate is further reacted with 1-chloro-2-chloroethane under basic conditions to yield the final product .
Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is commonly observed in organic synthesis and is utilized in the production of various chemical compounds .
Comparaison Avec Des Composés Similaires
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane can be compared with other chlorinated ethers, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has a similar structure but contains an additional ether linkage, making it more reactive in certain chemical reactions.
2-(2-Chloroethoxy)ethanol: This compound has a hydroxyl group instead of a second chlorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H10Cl2O2 |
|---|---|
Poids moléculaire |
173.03 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-2-(chloromethoxy)ethane |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-2-8-3-4-9-5-7/h1-5H2 |
Clé InChI |
OKVLJWXLYIULMR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


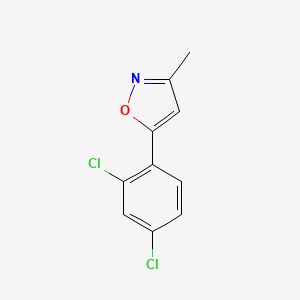
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
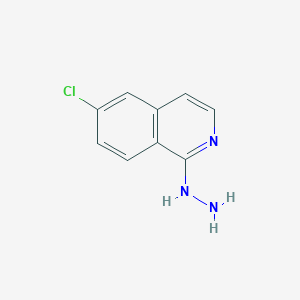

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
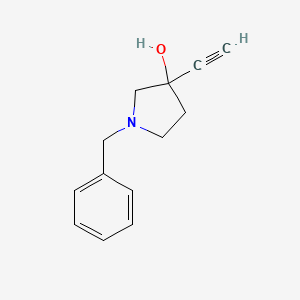

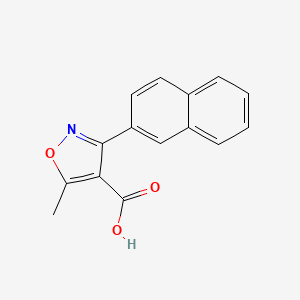
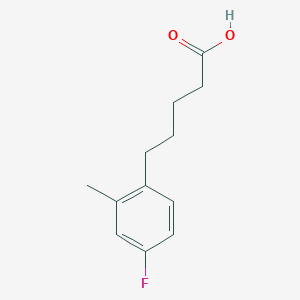
![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
